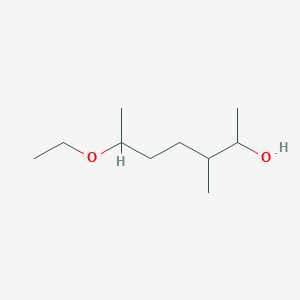
5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C12H5ClIN3O2S. This compound is known for its unique structure, which combines a quinoline moiety with a thiadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 5-chloro-7-iodoquinolin-8-ol, is prepared by halogenation of quinolin-8-ol
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides under controlled conditions.
Coupling Reaction: The quinoline derivative is then coupled with the thiadiazole ring through a carboxylation reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the quinoline ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Coupling Reactions: The carboxylate group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Catalysts like palladium or copper may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce complex heterocyclic compounds.
科学的研究の応用
5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, with activity against bacteria and fungi.
Medicine: Research is ongoing into its potential use as an antineoplastic agent, with studies exploring its ability to inhibit the proliferation of cancer cells.
Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate involves its interaction with various molecular targets. For example, it can act as a chelator, binding to metal ions such as copper and zinc. This chelation can disrupt essential biological processes in microorganisms, leading to their inhibition or death. Additionally, the compound may interfere with DNA synthesis and repair, contributing to its antineoplastic activity.
類似化合物との比較
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: This compound shares the quinoline moiety and has similar antimicrobial properties.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have been studied for their antimicrobial and anticancer activities.
Uniqueness
5-Chloro-7-iodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is unique due to its combination of a quinoline and a thiadiazole ring. This dual structure imparts a range of biological activities and makes it a versatile compound for various applications in scientific research.
特性
CAS番号 |
89588-77-2 |
|---|---|
分子式 |
C12H5ClIN3O2S |
分子量 |
417.61 g/mol |
IUPAC名 |
(5-chloro-7-iodoquinolin-8-yl) thiadiazole-4-carboxylate |
InChI |
InChI=1S/C12H5ClIN3O2S/c13-7-4-8(14)11(10-6(7)2-1-3-15-10)19-12(18)9-5-20-17-16-9/h1-5H |
InChIキー |
AFYHMSQHBRIAHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2Cl)I)OC(=O)C3=CSN=N3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)

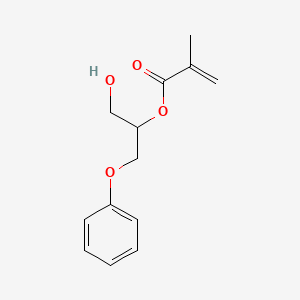
![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)
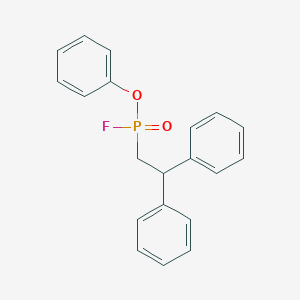

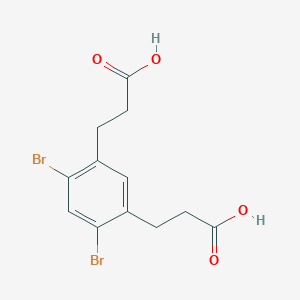
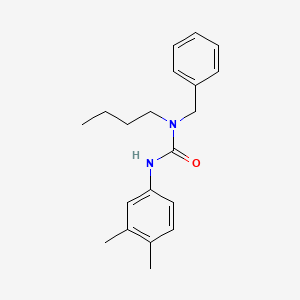
![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)

